2-Methyl-d3-3-propylpyrazine 2-Methyl-d3-3-propylpyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213307
InChI:
SMILES:
Molecular Formula: C8H9D3N2
Molecular Weight: 139.22

2-Methyl-d3-3-propylpyrazine

CAS No.:

Cat. No.: VC0213307

Molecular Formula: C8H9D3N2

Molecular Weight: 139.22

Purity: 95% min.

* For research use only. Not for human or veterinary use.

2-Methyl-d3-3-propylpyrazine -

Specification

Molecular Formula C8H9D3N2
Molecular Weight 139.22

Introduction

Chemical Identity and Structure

2-Methyl-d3-3-propylpyrazine, also known as 2-propyl-3-(trideuteriomethyl)pyrazine according to IUPAC nomenclature, is a deuterated pyrazine derivative with the molecular formula C₈H₉D₃N₂. The structure consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions) substituted with a propyl group at position 3 and a trideuteriomethyl group (CD₃) at position 2. The chemical structure maintains the same carbon skeleton as its non-deuterated counterpart but differs in the isotopic composition of the methyl group .

The compound has a molecular weight of 139.21 g/mol, slightly higher than the non-deuterated version (136.19 g/mol) due to the presence of three deuterium atoms instead of hydrogen atoms. This mass difference of approximately 3 Da is consistent with the replacement of three hydrogen atoms (atomic mass ~1) with three deuterium atoms (atomic mass ~2) .

Chemical Identifiers

ParameterValue
IUPAC Name2-propyl-3-(trideuteriomethyl)pyrazine
Molecular FormulaC₈H₉D₃N₂
Molecular Weight139.21 g/mol
InChIInChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3/i2D3
InChIKeyXAWKNALRUSOTOY-BMSJAHLVSA-N
CAS Number171391715 (PubChem CID)

The InChI notation includes the "/i2D3" segment, which specifically indicates the deuteration of the methyl group at position 2 .

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-d3-3-propylpyrazine are expected to be similar to its non-deuterated analog, with some modifications due to the isotope effect. Based on comparative analysis with related compounds, we can establish the following probable physical properties:

Physical Properties Table

PropertyValueNotes
Physical StateLiquid at room temperatureInferred from related pyrazines
AppearanceColorless to pale yellow liquidTypical for pyrazines
Boiling Point~192-195°C (estimated)Based on similar propylpyrazines
Density~0.96 g/cm³ (estimated)Comparable to 2-methyl-5-propylpyrazine
SolubilitySoluble in organic solventsIncluding alcohols, ethers, and chlorinated solvents
Vapor PressureLower than non-deuterated versionDue to increased molecular weight
Flash Point~73°C (estimated)Based on similar compounds

The deuterium substitution typically results in slightly different physical properties compared to the non-deuterated compound, including:

  • Slightly higher boiling point due to increased molecular weight and reduced vapor pressure

  • Marginally higher density

  • Altered spectroscopic properties, particularly in IR, NMR, and mass spectrometry

  • Different vibrational frequencies due to the heavier deuterium atoms

Spectroscopic Characteristics

The spectroscopic properties of 2-Methyl-d3-3-propylpyrazine are particularly distinctive and constitute one of the primary reasons for its scientific utility. The deuterium labeling creates specific spectroscopic signatures that differentiate it from its non-deuterated counterpart.

Mass Spectrometry

In mass spectrometry, 2-Methyl-d3-3-propylpyrazine exhibits a molecular ion peak at m/z 139, compared to m/z 136 for the non-deuterated version. Fragmentation patterns involving the loss of deuterated methyl group fragments will show characteristic mass shifts compared to the non-deuterated compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuterium labeling results in distinctive NMR spectroscopic properties:

  • ¹H NMR: Absence of the methyl proton signal at approximately δ 2.5 ppm that would be present in the non-deuterated version

  • ²H (Deuterium) NMR: Presence of a signal corresponding to the CD₃ group

  • ¹³C NMR: The methyl carbon signal appears as a multiplet due to coupling with the deuterium atoms, rather than the quartet observed with hydrogen

Infrared Spectroscopy

In infrared spectroscopy, C-D stretching vibrations occur at lower frequencies (approximately 2000-2300 cm⁻¹) compared to C-H stretching vibrations (approximately 2800-3000 cm⁻¹). This creates distinctive IR spectral features that can be used to confirm deuterium incorporation .

Mass Resolved Excitation Spectroscopy (MRES)

Research has shown that deuterated pyrazines exhibit specific behavior in mass resolved excitation spectroscopy:

  • Origin transitions in MRES undergo little or no relative shift upon deuteration

  • Vibronic transitions show substantial relative shifts upon deuteration

  • This difference enables researchers to distinguish between conformer origin transitions and vibronic transitions in structural studies

Applications and Significance

2-Methyl-d3-3-propylpyrazine finds applications across various scientific disciplines, primarily due to its deuterium labeling. The strategic replacement of hydrogen with deuterium atoms creates a compound with nearly identical chemical behavior but distinctive spectroscopic properties.

Analytical Standards and Reference Materials

One of the primary applications is as an internal standard for quantitative analysis of related pyrazines in:

  • Food and flavor chemistry, where pyrazines contribute to roasted, nutty, and toasted flavors

  • Environmental monitoring of pyrazine derivatives

  • Pharmaceutical quality control and impurity profiling

  • Metabolomic studies requiring stable isotope-labeled standards

The deuterium labeling provides a convenient mass difference that allows for clear distinction between the analyte and the internal standard in mass spectrometry-based quantification.

Spectroscopic Studies

2-Methyl-d3-3-propylpyrazine serves as a valuable tool in:

  • Conformational analysis studies of alkyl-substituted pyrazines

  • Investigation of torsional motions and minimum energy conformations

  • Elucidation of fragmentation mechanisms in mass spectrometry

  • Structure-property relationship studies of flavor compounds

Metabolic and Pharmacokinetic Studies

The deuterated compound can be used to:

  • Track metabolic pathways of pyrazine derivatives

  • Study absorption, distribution, metabolism, and excretion (ADME) properties

  • Investigate enzymatic reactions involving pyrazines

  • Develop biomarkers for exposure to specific pyrazine compounds

Chemical Kinetics Research

The kinetic isotope effect (KIE) resulting from deuterium substitution makes this compound valuable for:

  • Mechanistic studies of reactions involving the methyl group

  • Investigation of reaction rate-determining steps

  • Understanding bond-breaking processes in pyrazine chemistry

  • Probing enzymatic mechanisms involving pyrazine substrates

Comparison with Related Compounds

Understanding 2-Methyl-d3-3-propylpyrazine in context requires comparison with its non-deuterated counterpart and other related compounds.

Comparison with Non-deuterated 2-Methyl-3-propylpyrazine

Property2-Methyl-d3-3-propylpyrazine2-Methyl-3-propylpyrazine
Molecular FormulaC₈H₉D₃N₂C₈H₁₂N₂
Molecular Weight139.21 g/mol136.19 g/mol
InChIKeyXAWKNALRUSOTOY-BMSJAHLVSA-NXAWKNALRUSOTOY-UHFFFAOYSA-N
Mass SpectrumMolecular ion at m/z 139Molecular ion at m/z 136
NMR SpectrumNo methyl proton signalMethyl proton signal at ~δ 2.5 ppm
Chemical ReactivitySimilar, with KIE for reactions involving the methyl groupStandard reactivity
Metabolic StabilityPotentially increased for reactions involving C-D bond cleavageStandard stability

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